molecular formula C9H11NO3 B2852500 6-Propoxynicotinic acid CAS No. 861045-09-2

6-Propoxynicotinic acid

Cat. No.: B2852500
CAS No.: 861045-09-2
M. Wt: 181.191
InChI Key: BIQVIBCSZXFYEJ-UHFFFAOYSA-N
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Description

6-Propoxynicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its structure consists of a nicotinic acid core with a propoxy group attached to the 6-position of the pyridine ring.

Scientific Research Applications

6-Propoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxynicotinic acid typically involves the functionalization of nicotinic acid. One common method is the nucleophilic substitution reaction where a propoxy group is introduced at the 6-position of the nicotinic acid. This can be achieved using propyl alcohol in the presence of a suitable catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the above synthetic route. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Propoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of 6-Propoxynicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    6-Hydroxynicotinic Acid: Another derivative of nicotinic acid, used in pharmaceuticals and as a chemical intermediate.

    6-Methoxynicotinic Acid: Similar in structure but with a methoxy group instead of a propoxy group.

Uniqueness

6-Propoxynicotinic acid is unique due to the presence of the propoxy group, which can impart different chemical and physical properties compared to other nicotinic acid derivatives. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

6-propoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQVIBCSZXFYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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